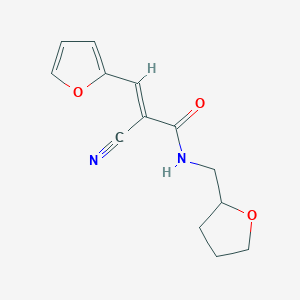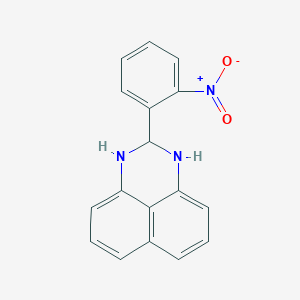![molecular formula C19H12BrClFNO B11670545 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11670545.png)
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a dihydrobenzoquinolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolinone compounds.
Aplicaciones Científicas De Investigación
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific combination of bromine, chlorine, and fluorine atoms attached to a dihydrobenzoquinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C19H12BrClFNO |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H12BrClFNO/c20-14-8-13-12(18-15(21)6-3-7-16(18)22)9-17(24)23-19(13)11-5-2-1-4-10(11)14/h1-8,12H,9H2,(H,23,24) |
Clave InChI |
KUDPWQJTNWECDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11670468.png)

![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11670484.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670490.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11670503.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670512.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11670515.png)
![N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11670520.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)

![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670555.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
